N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2S/c1-18(2)27-21-10-8-19(9-11-21)16-22(25)24-17-23(12-14-26-15-13-23)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBADMUCWYWVRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the isopropylthio phenyl intermediate: This step involves the reaction of 4-bromothiophenol with isopropyl iodide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenyl bromide.
Coupling with tetrahydropyran: The intermediate is then coupled with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity, which may allow it to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Acetamides with Heterocyclic Substituents
Example : 2-(Benzotriazol-1-yl)-N-[(3-chloro-5-methylphenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide ()
- Key Differences: Replaces the oxane ring with a benzotriazole moiety and pyridyl group. Benzotriazole acts as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity.
- Pharmacological Implications : Benzotriazole-containing analogs may exhibit stronger enzyme inhibition due to enhanced binding interactions but face challenges in bioavailability.
Sulfonamide and Sulfanyl Derivatives
Example: N-(((4-methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide ()
- Key Differences: Sulfonyl (-SO₂-) group replaces the thioether (-S-) in the target compound.
- Pharmacological Implications : Sulfonamide derivatives may target different binding pockets due to altered electronic effects, favoring interactions with polar residues in enzymes.
Thiazolyl and Triazole Derivatives
Example : T16Ainh-A01 (2-[(5-ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide) ()
- Key Differences: Incorporates a thiazole ring and pyrimidinone group, enabling π-π stacking and hydrogen bonding. The thioether linkage is retained but embedded within a heterocyclic system.
- Pharmacological Implications : Such compounds may exhibit higher selectivity for specific targets (e.g., ion channels) but require optimization for blood-brain barrier penetration.
Fluorinated Acetamides
Example : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Key Differences :
- Fluorine substituent introduces electronegativity, altering electronic distribution and metabolic resistance.
- Cyclohexyl group replaces the oxane ring, offering similar rigidity but differing steric effects.
- Pharmacological Implications : Fluorinated analogs often demonstrate improved half-lives and bioavailability but may exhibit reduced binding affinity due to steric mismatches.
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
Phenyloxane vs. Heterocycles : The phenyloxane group in the target compound provides a rigid scaffold that may enhance binding to hydrophobic pockets, outperforming benzotriazole derivatives in environments requiring steric complementarity .
Thioether vs. Sulfonyl Groups : The isopropylsulfanyl group balances lipophilicity and electronic effects, offering better membrane permeability than sulfonamides while maintaining metabolic stability .
Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit superior pharmacokinetics but may lack the target compound’s versatility in interacting with diverse enzyme conformations .
Q & A
Q. What strategies address poor aqueous solubility during formulation?
- Methodological Answer :
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (size <200 nm via DLS) .
- Co-Solvent Systems : Test PEG 400/water mixtures (e.g., 30% PEG) to enhance solubility .
Q. How are toxicity profiles assessed in early development?
Q. What analytical methods quantify the compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole MS with MRM mode (e.g., m/z 406→234 transition) .
- Sample Preparation : Protein precipitation with acetonitrile or SPE extraction .
Interdisciplinary Applications
Q. How does the compound’s photostability impact formulation design?
- Methodological Answer :
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Light-Protective Packaging : Evaluate amber glass vs. polymer containers .
Q. Can the compound act synergistically with existing therapeutics?
- Methodological Answer :
- Checkerboard Assays : Calculate FIC index (≤0.5 indicates synergy) with antibiotics or chemotherapeutics .
- Transcriptomic Profiling : RNA-seq to identify pathway crosstalk .
Q. What scale-up challenges arise during pilot-scale synthesis?
- Methodological Answer :
- Continuous Flow Systems : Optimize residence time and mixing for exothermic reactions .
- Crystallization Control : Use anti-solvent addition to prevent amorphous solid formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
